Lofendazam
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Overview
Description
Lofendazam is an organic molecule that belongs to the benzodiazepine class of compounds. It is specifically a 1,5-benzodiazepine, with the nitrogen atoms located at positions 1 and 5 of the diazepine ring. This structural configuration makes it closely related to other 1,5-benzodiazepines such as clobazam. This compound is known for its sedative and anxiolytic effects, similar to those produced by other benzodiazepine derivatives. It is also an active metabolite of another benzodiazepine, arfendazam .
Preparation Methods
The synthesis of lofendazam involves several steps, starting with the formation of the diazepine ring. The reaction typically begins with the condensation of an appropriate amine with a ketone or aldehyde to form an imine. This imine is then cyclized to form the diazepine ring. The specific synthetic route and reaction conditions can vary, but common reagents include chloroform, sodium hydroxide, and various organic solvents. Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Lofendazam undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly at the chloro group.
Scientific Research Applications
Lofendazam has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity and properties of benzodiazepines.
Biology: this compound is used in studies investigating the effects of benzodiazepines on biological systems, particularly the central nervous system.
Medicine: It is studied for its potential therapeutic effects, including its sedative and anxiolytic properties.
Mechanism of Action
Lofendazam exerts its effects by binding to the benzodiazepine receptors in the central nervous system. These receptors are part of the gamma-aminobutyric acid (GABA) receptor complex. By binding to these receptors, this compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets involved include the GABA-A receptor subunits, which modulate the flow of chloride ions into neurons, resulting in hyperpolarization and decreased neuronal excitability .
Comparison with Similar Compounds
Lofendazam is most closely related to other 1,5-benzodiazepines such as clobazam and arfendazam. Compared to these compounds, this compound has unique pharmacokinetic properties, including its metabolism and duration of action. Clobazam, for example, is known for its longer half-life and different metabolic pathways. Arfendazam, on the other hand, is a prodrug that is metabolized into this compound. These differences highlight the uniqueness of this compound in terms of its pharmacological profile and therapeutic potential .
Similar Compounds
- Clobazam
- Arfendazam
- Lorazepam
- Diazepam
- Alprazolam
Properties
CAS No. |
29176-29-2 |
---|---|
Molecular Formula |
C15H13ClN2O |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
7-chloro-5-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one |
InChI |
InChI=1S/C15H13ClN2O/c16-11-6-7-13-14(10-11)18(15(19)8-9-17-13)12-4-2-1-3-5-12/h1-7,10,17H,8-9H2 |
InChI Key |
IUJQOUHDFKALCY-UHFFFAOYSA-N |
SMILES |
C1CNC2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CNC2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3 |
Appearance |
Solid powder |
29176-29-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
8-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one Bu 1014 Bu-1014 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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